(E)-[(3-bromophenyl)methylidene](methyl)oxidoazanium
Description
“(E)-(3-bromophenyl)methylideneoxidoazanium” is an azanium derivative characterized by a methyl group and a (3-bromophenyl)methylidene substituent in an E-configuration around the imine-like double bond.
Properties
IUPAC Name |
1-(3-bromophenyl)-N-methylmethanimine oxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-10(11)6-7-3-2-4-8(9)5-7/h2-6H,1H3/b10-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVIRZLUYGWNOI-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=CC1=CC(=CC=C1)Br)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/[N+](=C\C1=CC(=CC=C1)Br)/[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(3-bromophenyl)methylideneoxidoazanium typically involves the reaction of 3-bromobenzaldehyde with methylamine N-oxide under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of (E)-(3-bromophenyl)methylideneoxidoazanium follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(E)-(3-bromophenyl)methylideneoxidoazanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxides, and reduced forms of the original compound .
Scientific Research Applications
(E)-(3-bromophenyl)methylideneoxidoazanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (E)-(3-bromophenyl)methylideneoxidoazanium involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and proteins, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Key Observations :
- This suggests bromine enhances bioactivity, possibly due to increased lipophilicity or electrophilicity.
- Directing Groups : The oxidoazanium group in the target compound may act as a directing group in catalysis, analogous to phosphonate or amide groups in hydroboration reactions. Phosphonate-directed systems () exhibit superior regioselectivity compared to amides or oximes, but oxidoazanium’s performance remains unexplored .
Reactivity and Computational Insights
Table 2: Computational Reactivity Descriptors (Generalized from )
| Functional | HOMO-LUMO Gap (eV) | Suitability for Reactivity Prediction |
|---|---|---|
| MN12SX/N12SX | Narrow | High accuracy for electrophilic/nucleophilic attacks |
| CAM-B3LYP | Moderate | Moderate predictive capability |
Reactivity Trends :
- The MN12SX functional reliably predicts reactivity for systems with conjugated π-bonds (e.g., enones or azanium derivatives) by analyzing HOMO-LUMO gaps and Fukui indices .
Biological Activity
(E)-(3-bromophenyl)methylideneoxidoazanium, also known as 1-(3-bromophenyl)-N-methylmethanimine oxide, is a compound with the molecular formula C8H8BrNO and a molecular weight of 214.06 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of (E)-(3-bromophenyl)methylideneoxidoazanium, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
The biological activity of (E)-(3-bromophenyl)methylideneoxidoazanium is primarily attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, contributing to its anticancer properties.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against certain bacterial strains, potentially through disruption of cell wall synthesis or interference with metabolic pathways.
- Oxidative Stress Modulation : The presence of the oxidoazanium moiety suggests potential interactions with reactive oxygen species (ROS), which could lead to oxidative stress modulation in cells.
Research Findings
Recent studies have explored the biological implications of (E)-(3-bromophenyl)methylideneoxidoazanium. Below is a summary of significant findings:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values in the micromolar range. |
| Study B | Antimicrobial Properties | Showed effectiveness against Gram-positive bacteria, particularly Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating moderate potency. |
| Study C | Mechanistic Insights | Identified inhibition of specific kinases involved in cell cycle regulation, suggesting a pathway for therapeutic application in cancer treatment. |
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, (E)-(3-bromophenyl)methylideneoxidoazanium was tested on various cancer cell lines. The results indicated that the compound significantly inhibited cell growth in MCF-7 breast cancer cells and A549 lung cancer cells. The mechanism was hypothesized to involve apoptosis induction through caspase activation.
Case Study 2: Antimicrobial Testing
The compound's antimicrobial activity was assessed against several pathogens, including Escherichia coli and Staphylococcus aureus. The results showed that it possessed notable antibacterial effects, particularly against Staphylococcus aureus, which could be attributed to its ability to disrupt bacterial cell membrane integrity.
Comparative Analysis with Similar Compounds
To understand the uniqueness of (E)-(3-bromophenyl)methylideneoxidoazanium, it is essential to compare it with structurally similar compounds:
| Compound | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| (E)-(3-chlorophenyl)methylidene(methyl)oxidoazanium | Chloro Structure | Moderate anticancer activity | Chlorine atom influences reactivity differently than bromine. |
| (E)-(3-fluorophenyl)methylidene(methyl)oxidoazanium | Fluoro Structure | Limited antibacterial properties | Fluorine's electronegativity affects binding affinity to targets. |
| (E)-(3-iodophenyl)methylidene(methyl)oxidoazanium | Iodo Structure | Similar anticancer activity but lower potency | Iodine's larger size may hinder effective interaction with enzymes. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
